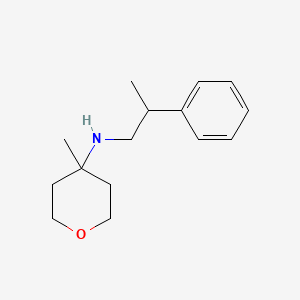![molecular formula C12H17N5O B6644379 5-[(3-Methyltriazol-4-yl)methylamino]-1-propylpyridin-2-one](/img/structure/B6644379.png)
5-[(3-Methyltriazol-4-yl)methylamino]-1-propylpyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(3-Methyltriazol-4-yl)methylamino]-1-propylpyridin-2-one, commonly known as MPTP, is a chemical compound that has been extensively studied for its scientific research applications. MPTP is a potent inhibitor of mitochondrial complex I, which makes it a valuable tool for studying Parkinson's disease and other neurodegenerative disorders.
Mécanisme D'action
MPTP inhibits mitochondrial complex I by binding to the active site of the enzyme. This leads to the depletion of ATP and the generation of reactive oxygen species, which results in oxidative stress and cell death. The primary target of MPTP is dopaminergic neurons in the substantia nigra, which are particularly vulnerable to oxidative stress due to their high energy demands.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPTP are primarily related to its inhibition of mitochondrial complex I. This leads to the depletion of ATP and the generation of reactive oxygen species, which results in oxidative stress and cell death. In animal models of Parkinson's disease, MPTP causes the death of dopaminergic neurons in the substantia nigra, which leads to motor deficits and other symptoms of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
MPTP is a valuable tool for studying Parkinson's disease and other neurodegenerative disorders. Its ability to selectively target dopaminergic neurons in the substantia nigra makes it a useful tool for creating animal models of Parkinson's disease. However, there are some limitations to using MPTP in lab experiments. MPTP is a potent neurotoxin that can cause irreversible damage to dopaminergic neurons, which limits its use in long-term studies. Additionally, MPTP is highly toxic and must be handled with care to avoid exposure.
Orientations Futures
There are several future directions for research involving MPTP. One area of interest is the development of new treatments for Parkinson's disease based on the mechanism of action of MPTP. Another area of interest is the use of MPTP to study other neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease. Additionally, there is a need for further research into the biochemical and physiological effects of MPTP, particularly in relation to its long-term effects on neuronal function.
Méthodes De Synthèse
MPTP can be synthesized through a multi-step process involving the reaction of various chemicals. The first step involves the reaction of 2-chloro-5-nitropyridine with 1-propanol and sodium hydroxide to yield 5-nitro-2-(1-propoxy)pyridine. The second step involves the reaction of this compound with sodium azide and triphenylphosphine to yield 5-azido-2-(1-propoxy)pyridine. The final step involves the reaction of this compound with 3-methyl-4-amino-1,2,4-triazole and palladium on carbon to yield MPTP.
Applications De Recherche Scientifique
MPTP has been extensively studied for its scientific research applications, particularly in the field of Parkinson's disease. MPTP is a potent inhibitor of mitochondrial complex I, which leads to the depletion of ATP and the generation of reactive oxygen species. This results in the death of dopaminergic neurons in the substantia nigra, which is a hallmark of Parkinson's disease. MPTP has been used to create animal models of Parkinson's disease, which have been instrumental in understanding the disease pathogenesis and developing new treatments.
Propriétés
IUPAC Name |
5-[(3-methyltriazol-4-yl)methylamino]-1-propylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O/c1-3-6-17-9-10(4-5-12(17)18)13-7-11-8-14-15-16(11)2/h4-5,8-9,13H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEZMPRQBJSFFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=CC1=O)NCC2=CN=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1,1-dioxothian-3-yl)pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B6644299.png)
![3-bromo-N-[2-(3-methylphenoxy)ethyl]pyridin-4-amine](/img/structure/B6644308.png)
![(2S)-2-[(3-bromo-5-methylbenzoyl)amino]-4-methylpentanoic acid](/img/structure/B6644310.png)
![2-[1-(4-Bromo-3-fluorophenyl)triazol-4-yl]propan-2-ol](/img/structure/B6644323.png)


![N-tert-butyl-2-[(2-methylpyridin-4-yl)amino]propanamide](/img/structure/B6644350.png)

![4-[(3-Methyloxolan-3-yl)sulfamoyl]benzoic acid](/img/structure/B6644368.png)
![4-Methyl-3-[(3-methyltriazol-4-yl)methylamino]benzoic acid](/img/structure/B6644375.png)


![N-methyl-N-[(1-methyltriazol-4-yl)methyl]-2-piperazin-1-ylethanamine](/img/structure/B6644403.png)

